2,4-Dicloro-6-pirimidinocarboxilato de metilo

Descripción general

Descripción

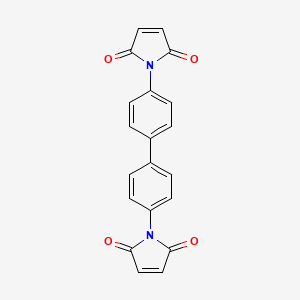

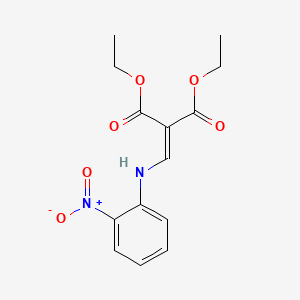

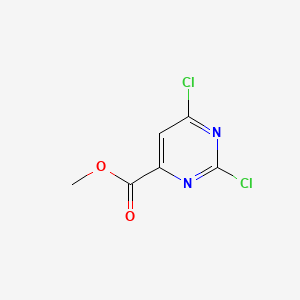

“Methyl 2,4-dichloropyrimidine-6-carboxylate” is an organoheterocyclic compound . It is a white to yellow to light brown powder . The molecular formula is C6H4Cl2N2O2 .

Synthesis Analysis

The synthesis of “Methyl 2,4-dichloropyrimidine-6-carboxylate” can be achieved through the esterification reaction of 2,4-dichloropyrimidine . A common synthesis method involves reacting 2,4-dichloropyrimidine with methanol under acidic conditions .Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dichloropyrimidine-6-carboxylate” is represented by the SMILES stringCOC(=O)C1=CC(Cl)=NC(Cl)=N1 . The InChI Key is DQNQNLWKAGZNIT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

“Methyl 2,4-dichloropyrimidine-6-carboxylate” is a white to yellow to light brown powder . It has a melting point of 53°C to 59°C . The molecular weight is 207.01 , and the density is 1.503 .Aplicaciones Científicas De Investigación

Intermediarios Farmacéuticos

2,4-Dicloro-6-pirimidinocarboxilato de metilo: es ampliamente utilizado como intermedio en la síntesis de diversos compuestos farmacéuticos . Su anillo de cloropirimidina reactivo es un bloque de construcción clave en la construcción de moléculas complejas que son activas en el cuerpo, lo que lleva al desarrollo de nuevos medicamentos.

Síntesis de Agentes Anticancerígenos

Este compuesto se ha utilizado en la síntesis de derivados de pirimidina que muestran promesa como agentes anticancerígenos . La estructura de pirimidina halogenada es particularmente valiosa para modificar las condiciones de reacción para obtener productos con efectos terapéuticos potenciales contra las células cancerosas.

Desarrollo de Fármacos Antimicrobianos

La investigación indica que los análogos de pirimidina, incluidos los derivados del This compound, exhiben propiedades antimicrobianas . Estos hallazgos son cruciales para el desarrollo de nuevos antibióticos en la lucha contra las cepas bacterianas resistentes.

Investigación Química Agrícola

En el sector agrícola, este compuesto sirve como precursor en la síntesis de productos químicos que protegen los cultivos de plagas y enfermedades . Su papel en la creación de agroquímicos más efectivos y seguros es significativo para la agricultura sostenible.

Aplicaciones de la Ciencia de los Materiales

La estructura química del This compound lo hace adecuado para su uso en la ciencia de los materiales, particularmente en la síntesis de polímeros y recubrimientos que requieren configuraciones moleculares específicas para propiedades mejoradas .

Bioingeniería y Química Aplicada

La versatilidad del compuesto se extiende a la bioingeniería, donde se utiliza en el diseño de biomateriales y aplicaciones ambientales. Su reactividad permite la creación de materiales novedosos con características biológicas deseadas .

Investigación en Síntesis Orgánica

Como bloque de construcción en la síntesis orgánica, el This compound es fundamental en la construcción de moléculas orgánicas complejas. Su uso en la química orgánica sintética subyace al descubrimiento de nuevas reacciones y metodologías sintéticas .

Reactivos de Prueba Ambiental

En la ciencia ambiental, los derivados de este compuesto se utilizan para desarrollar reactivos para medir y monitorear contaminantes ambientales. Esta aplicación es crucial para los esfuerzos de protección ambiental y control de la contaminación .

Mecanismo De Acción

Methyl 2,4-dichloropyrimidine-6-carboxylate works by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is responsible for the conversion of dihydrofolate to tetrahydrofolate, which is an essential coenzyme in the synthesis of nucleotides and amino acids. By inhibiting DHFR, Methyl 2,4-dichloropyrimidine-6-carboxylate prevents the conversion of dihydrofolate to tetrahydrofolate, resulting in a decrease in the production of nucleotides and amino acids.

Biochemical and Physiological Effects

Methyl 2,4-dichloropyrimidine-6-carboxylate has been shown to have a number of biochemical and physiological effects. In addition to inhibiting DHFR, Methyl 2,4-dichloropyrimidine-6-carboxylate has been shown to inhibit the enzyme thymidylate synthase (TS), which is responsible for the synthesis of thymidine nucleotides. Methyl 2,4-dichloropyrimidine-6-carboxylate has also been shown to inhibit the enzyme ribonucleotide reductase (RNR), which is responsible for the conversion of ribonucleotides to deoxyribonucleotides. In addition, Methyl 2,4-dichloropyrimidine-6-carboxylate has been shown to inhibit the enzyme glutathione reductase (GR), which is responsible for the synthesis of glutathione.

Advantages and Limitations for Laboratory Experiments

Methyl 2,4-dichloropyrimidine-6-carboxylate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored at room temperature for long periods of time. Additionally, Methyl 2,4-dichloropyrimidine-6-carboxylate is relatively non-toxic, making it safe for use in laboratory experiments.

However, there are also some limitations to using Methyl 2,4-dichloropyrimidine-6-carboxylate in laboratory experiments. Methyl 2,4-dichloropyrimidine-6-carboxylate is a synthetic compound and its effects may not be accurately replicated in natural systems. Additionally, Methyl 2,4-dichloropyrimidine-6-carboxylate may interact with other compounds, making it difficult to control for any potential interactions.

Direcciones Futuras

There are several potential future directions for research involving Methyl 2,4-dichloropyrimidine-6-carboxylate. One potential area of research is the development of new synthetic compounds that are more effective inhibitors of DHFR and other enzymes. Additionally, further research could be done to evaluate the potential toxicity of Methyl 2,4-dichloropyrimidine-6-carboxylate in different organisms. Finally, further research could be done to evaluate the potential interactions between Methyl 2,4-dichloropyrimidine-6-carboxylate and other compounds.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2,6-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-4(7)10-6(8)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNQNLWKAGZNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286359 | |

| Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6299-85-0 | |

| Record name | 6299-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dichloropyrimidine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)

![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)